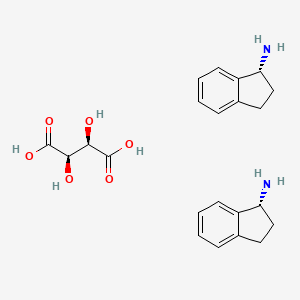
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid is a compound that combines an amine derivative of indene with a dihydroxybutanedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,3-dihydro-1H-inden-1-amine typically involves the reduction of indanone followed by amination. The dihydroxybutanedioic acid component can be synthesized through the oxidation of butanediol. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The dihydroxybutanedioic acid component can participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and have diverse biological activities.
Diterpene Alkaloids: Complex natural products with similar three-dimensional structures and biological activities.
Uniqueness
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific combination of an indene-derived amine and a dihydroxybutanedioic acid, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C22H28N2O6 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C9H11N.C4H6O6/c2*10-9-6-5-7-3-1-2-4-8(7)9;5-1(3(7)8)2(6)4(9)10/h2*1-4,9H,5-6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*9-;1-,2-/m111/s1 |
Clé InChI |
MCCOKRGZMMQMIL-NFWIEASKSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@@H]1N.C1CC2=CC=CC=C2[C@@H]1N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1CC2=CC=CC=C2C1N.C1CC2=CC=CC=C2C1N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
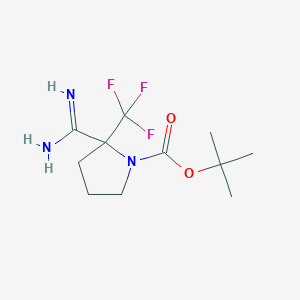

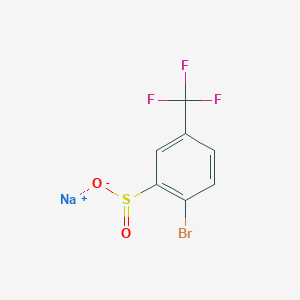
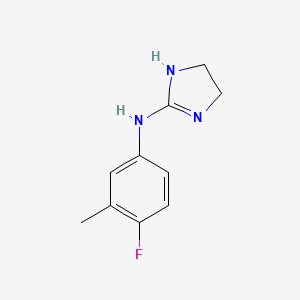

![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
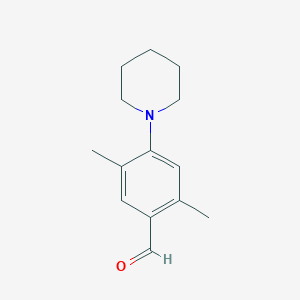
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)

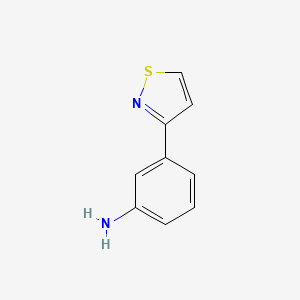

![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
